molecular formula C12H11F3O3 B1323493 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid CAS No. 502651-48-1

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

Cat. No. B1323493
M. Wt: 260.21 g/mol
InChI Key: XNBUWWSMNRASBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid, also known as OTAVA-BB 120965, is a compound of interest to scientists due to its various properties and potential applications. It has a molecular formula of C12H11F3O3 and a molecular weight of 260.21 g/mol .


Molecular Structure Analysis

The InChI code for 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is 1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid is a white solid . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I have.

Scientific Research Applications

  • Solid-Phase Synthesis Applications

    • The compound has been explored for its utility in solid-phase peptide synthesis. Albericio and Bárány (1991) discussed a novel handle, 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL), which is relevant to the chemical structure of interest. It's applied in peptide synthesis using specific protection techniques and has shown excellent yields and purities in peptide acids necessary for segment condensation studies (Albericio & Bárány, 1991).
  • Catabolism Research

    • Takagaki and Nanjo (2013) investigated the catabolism of certain catechins by rat intestinal microbiota and identified new metabolites. Among these metabolites, compounds structurally related to 5-oxo-5-(2-trifluoromethylphenyl)valeric acid were discovered, highlighting its potential significance in the study of biochemical pathways in intestinal microbiota (Takagaki & Nanjo, 2013).
  • N-Alkylamide Synthesis

    • In the context of synthesizing peptide N-alkylamides, Songster, Vagner, and Bárány (2004) described handles analogous to 5-oxo-5-(2-trifluoromethylphenyl)valeric acid. These were used in the preparation of LHRH analogues, demonstrating the chemical's relevance in synthesizing biologically significant compounds (Songster, Vagner, & Bárány, 2004).
  • Industrial Chemical Production

    • The relevance of valeric acid, closely related to the compound , in industrial applications such as lubricants and refrigeration systems was discussed by Bahrmann et al. (1997). They described the production of valeric acid from butene cuts through hydroformylation, indicating the potential industrial significance of similar compounds (Bahrmann et al., 1997).
  • Surfactants and Oxidation Research

    • Ghosh et al. (2015) explored the role of surfactants in the cerium(IV) oxidation of valeraldehyde, a precursor to valeric acid. The study provides insights into the chemical reactions and conditions that could be applicable to compounds like 5-oxo-5-(2-trifluoromethylphenyl)valeric acid (Ghosh, Sar, Malik, & Saha, 2015).
  • Radiopharmaceutical Synthesis

    • The preparation of radiolabeled valeric acid derivatives, as reported by Tschesche and Wirth (1981), is relevant to the study of similar compounds. These derivatives are crucial in developing radiopharmaceuticals and understanding metabolic pathways (Tschesche & Wirth, 1981).

Safety And Hazards

Safety precautions for handling 5-Oxo-5-(2-trifluoromethylphenyl)valeric acid include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-2-1-4-8(9)10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBUWWSMNRASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620427
Record name 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(2-trifluoromethylphenyl)valeric acid

CAS RN

502651-48-1
Record name 5-Oxo-5-[2-(trifluoromethyl)phenyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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